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Compound of Interest

Compound Name: 3-Chloropropyl benzoate

CAS No.: 942-95-0

Cat. No.: B1585431 Get Quote

Executive Summary
This technical guide provides a definitive spectral profile for 3-Chloropropyl Benzoate (CAS

942-95-0), a critical intermediate in the synthesis of pharmaceutical agents such as piperocaine

and various local anesthetics. Unlike generic spectral databases, this document synthesizes

experimental data with mechanistic interpretation, offering researchers a self-validating

framework for compound verification.

The guide covers Nuclear Magnetic Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It emphasizes the causality
between molecular structure and spectral signals, ensuring that the user can distinguish the
target compound from common synthetic impurities like benzoic acid or 3-chloropropanol.

Chemical Identity & Synthetic Pathway[1][2][3]
Before analyzing spectra, it is vital to understand the structural origin of the molecule. 3-
Chloropropyl benzoate is an ester formed by the nucleophilic attack of 3-chloropropanol on a

benzoyl electrophile.
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Property Data

IUPAC Name 3-Chloropropyl benzoate

CAS Number 942-95-0

Molecular Formula

Molecular Weight 198.65 g/mol

Structure

Ph-CO-O-CH

-CH

-CH

-Cl

Synthesis & Workup Protocol
The spectral purity of this compound is often compromised by residual starting materials. The

following workflow outlines the standard synthesis via benzoyl chloride, highlighting where

impurities originate.

Reagents:
Benzoyl Chloride + 3-Chloropropanol

Reaction:
Et3N / DCM, 0°C to RT

(Nucleophilic Acyl Substitution)

Quench:
Dilute HCl Wash
(Removes Et3N)

Workup:
NaHCO3 Wash

(Removes Benzoic Acid)

Purification:
Drying (MgSO4) & Conc.

Target:
3-Chloropropyl Benzoate

Click to download full resolution via product page

Figure 1: Synthetic workflow for 3-chloropropyl benzoate.[1][2][3][4] Note that failure at the

NaHCO

wash stage leads to benzoic acid contamination, detectable in

H NMR at >10 ppm.

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9]
[10][11]
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NMR analysis provides the most definitive structural confirmation. The molecule contains two

distinct domains: the aromatic benzoate ring and the aliphatic chloropropyl chain.

H NMR Spectroscopy (400 MHz, CDCl )
The aliphatic chain exhibits a classic

(or more accurately

) spin system, resulting in a triplet-quintet-triplet pattern.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic (Expert
Insight)

8.05 Doublet (d) 2H Ar-H (Ortho)

Deshielded by

the anisotropic

effect of the

carbonyl group.

7.55 Triplet (t) 1H Ar-H (Para)

Typical aromatic

resonance; less

deshielded than

ortho protons.

7.44 Triplet (t) 2H Ar-H (Meta)

Shielded relative

to ortho/para due

to resonance

effects.

4.45 Triplet (t) 2H
-O-CH

-

Diagnostic Peak.

Most deshielded

aliphatic signal

due to direct

attachment to

ester oxygen.

3.65 Triplet (t) 2H
-CH

-Cl

Deshielded by

chlorine

electronegativity,

but less than the

ester oxygen.

2.22 Quintet (p) 2H

-CH

-CH

-CH

-

"Bridge" protons.

Split by both

adjacent

methylenes (

Hz).
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Self-Validating Protocol:

Check 1: The integration ratio between the aromatic region (5H) and the aliphatic region (6H)

must be exactly 5:6.

Check 2: If the quintet at 2.22 ppm appears as a broad multiplet, check for water

contamination or poor shimming.

Check 3: A triplet at

3.75 ppm (instead of 3.65) suggests unreacted 3-chloropropanol.

C NMR Spectroscopy (100 MHz, CDCl )
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Chemical Shift (

, ppm)
Assignment Note

166.3 C=O (Carbonyl)

The most deshielded carbon;

characteristic of benzoate

esters.

133.0 Ar-C (Para)

130.1 Ar-C (Ipso)
Quaternary carbon (low

intensity).

129.5 Ar-C (Ortho)
High intensity due to 2

equivalent carbons.

128.3 Ar-C (Meta)
High intensity due to 2

equivalent carbons.

62.1
-O-CH

-
Deshielded by oxygen.

41.3
-CH

-Cl
Deshielded by chlorine.

31.8

-CH

-CH

-CH

-

Central methylene.

Infrared Spectroscopy (IR)[6][9][12]
IR is primarily used here for functional group validation and ensuring the absence of -OH

starting material.
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Wavenumber (cm

)
Vibration Mode Intensity Interpretation

1720 - 1730 C=O Stretch Strong

Primary Diagnostic.

Ester carbonyl. If

broadened or shifted

to 1690, suspect

benzoic acid impurity.

1270 - 1280 C-O-C Stretch Strong

Characteristic

"Benzoate" stretch

(asymmetric).

3030 - 3060 C-H Stretch (Ar) Weak Aromatic C-H bonds.

2950 - 2970 C-H Stretch (Alk) Medium
Aliphatic propyl chain

C-H bonds.

710 C-Cl Stretch Medium Alkyl halide signature.

Absence Check: A broad peak at 3200-3500 cm

indicates residual 3-chloropropanol (OH stretch).

Mass Spectrometry (MS)[5][13]
The Electron Ionization (EI) mass spectrum of 3-chloropropyl benzoate is dominated by the

stability of the benzoyl cation.

Fragmentation Pathway
The molecule cleaves primarily at the ester bond. The charge is retained on the benzoyl

fragment due to resonance stabilization.
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Molecular Ion [M]+
m/z 198 / 200

(3:1 Ratio)

Alpha Cleavage
(Loss of O-CH2-CH2-CH2-Cl)

- C3H6ClO•

Base Peak [Ph-CO]+
m/z 105

Phenyl Cation [Ph]+
m/z 77

- CO (28 Da)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway. The isotopic abundance of Chlorine (

Cl /

Cl) creates a distinct 3:1 ratio in the molecular ion cluster.

Key Ions (EI, 70 eV)
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m/z
Relative
Abundance

Ion Identity Significance

105 100% (Base Peak)

Benzoyl Cation.

Extremely stable.[1]

Dominates the

spectrum.

77 ~50-60%

Phenyl cation formed

by loss of CO from

m/z 105.

198 ~5-10%
(

Cl)

Molecular ion.

200 ~2-3%
(

Cl)

Isotope peak. Crucial

for confirming

Chlorine presence.

51 ~20%

Fragmentation of the

phenyl ring (aromatic

breakdown).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

